molecular formula C16H17FN2 B1492097 3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine CAS No. 2098076-89-0

3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine

Cat. No.: B1492097
CAS No.: 2098076-89-0
M. Wt: 256.32 g/mol
InChI Key: PLYSHXRPINNQCI-UHFFFAOYSA-N
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Description

3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine is a useful research compound. Its molecular formula is C16H17FN2 and its molecular weight is 256.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Diastereodivergent Synthesis

Researchers have developed methods for the diastereodivergent synthesis of chiral 4-fluoropyrrolidines, utilizing 1,3-dipolar cycloaddition reactions. This process highlights the compound's role in creating chiral pyrrolidines bearing a quaternary stereogenic center, crucial for synthesizing compounds with potential biological activity (S. J. Kalita et al., 2021).

Chemosensor for Metal Ions

The compound has been investigated for its potential as a chemosensor, specifically for the selective detection of metal ions like Al(3+). This application is based on its ability to undergo internal charge transfer (ICT) upon binding with metal ions, demonstrating its versatility beyond synthetic applications (D. Maity & T. Govindaraju, 2010).

Synthesis of Fluoropyrrolidines

The synthesis of small 3-fluoropyrrolidines and 3,3-difluoropyrrolidines through 1,3-dipolar cycloaddition showcases another dimension of this compound's utility in organic synthesis. The ease of synthesizing vinyl fluorides used in this reaction underlines the accessibility and versatility of fluoropyrrolidines for further chemical transformations (Indrawan J. McAlpine et al., 2015).

Photocatalytic Degradation Studies

The compound's structure has been implicated in studies of photocatalytic degradation, where pyridine derivatives are subjected to degradation under specific conditions to assess their breakdown products and pathways. Such studies are vital for understanding the environmental fate of these compounds and their derivatives (C. Maillard-Dupuy et al., 1994).

Conducting Polymer Composites

Research into the synthesis of novel poly(arylene ether ketone) and its conducting composites with polypyrrole highlights another application area. This work demonstrates the potential of incorporating pyridine and its derivatives into polymer matrices to enhance electrical conductivity, opening avenues for advanced materials development (F. Selampinar et al., 1997).

Properties

IUPAC Name

3-(1-benzyl-3-fluoropyrrolidin-3-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2/c17-16(15-7-4-9-18-11-15)8-10-19(13-16)12-14-5-2-1-3-6-14/h1-7,9,11H,8,10,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYSHXRPINNQCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1(C2=CN=CC=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 2
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 3
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 4
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 5
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine
Reactant of Route 6
3-(1-Benzyl-3-fluoropyrrolidin-3-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.